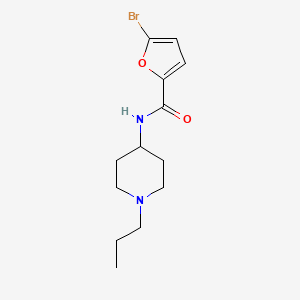

5-bromo-N-(1-propyl-4-piperidinyl)-2-furamide

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions, including elimination, reduction, and bromization processes. For instance, 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene was synthesized from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde through these reactions (Bi, 2014). Additionally, palladium-catalyzed cyclization of bromoacrylamides with isocyanides has been employed to produce substituted 2,5-diimino-furans, indicating a method potentially applicable to the synthesis of furamide derivatives (Jiang et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, reveals insights into the arrangement and bonding within the molecule. Crystallographic analysis shows that furan and benzene rings can be inclined at specific angles, and bond angles at furan atoms can significantly differ, shedding light on the potential geometry of "5-bromo-N-(1-propyl-4-piperidinyl)-2-furamide" (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

Chemical reactions involving related compounds emphasize the reactivity and potential functionalization of "this compound." For example, N-pyrrolyl(furanyl)-substituted piperazines and diazepanes have been synthesized through a catalyst-free method, indicating the compound's versatility in chemical reactions (Mittersteiner et al., 2019).

Physical Properties Analysis

The physical properties of related furamide compounds have been explored through crystallographic studies, revealing information about crystallization patterns, molecular geometry, and intermolecular interactions. Such studies provide a basis for understanding the physical characteristics of "this compound," including its crystalline structure and stability (Rodi et al., 2013).

Chemical Properties Analysis

Investigations into the chemical properties of similar compounds, focusing on their reactivity, functional group transformations, and interaction with other chemicals, offer valuable insights. Studies on N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a compound with a structure that shares features with "this compound," highlight the potential chemical behavior and applications of such molecules (Katoch-Rouse & Horti, 2003).

Mechanism of Action

Target of Action

The primary target of 5-bromo-N-(1-propylpiperidin-4-yl)furan-2-carboxamide is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development.

Biochemical Pathways

The compound’s interaction with MAPK10 can affect various biochemical pathways. MAPK10 is involved in the JNK signaling pathway, which plays a crucial role in stress responses, apoptosis, and neuronal functions. By modulating the activity of MAPK10, the compound can potentially influence these processes .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with MAPK10 and the subsequent changes in the JNK signaling pathway. These effects could potentially include changes in cell proliferation, differentiation, and apoptosis .

properties

IUPAC Name |

5-bromo-N-(1-propylpiperidin-4-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O2/c1-2-7-16-8-5-10(6-9-16)15-13(17)11-3-4-12(14)18-11/h3-4,10H,2,5-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUDFYIKTABQKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)NC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-tert-butylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430041.png)

![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4430087.png)

![1-(4-methoxyphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4430098.png)

![1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B4430100.png)